molecular formula C16H12BrNO2S2 B2821469 (2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile CAS No. 872213-42-8

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile

Cat. No. B2821469
CAS RN: 872213-42-8
M. Wt: 394.3
InChI Key: NBHDCXFJOGAWNY-UHFFFAOYSA-N
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Description

(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile, also known as 4-bromo-N-(4-methylsulfanylphenyl)-2-((2Z)-2-propenenitrile, is a synthetic compound that has been used in scientific research for a variety of applications. It is a brominated sulfonyl derivative of the chemical compound 4-methylsulfanylphenyl acrylonitrile. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. It has also been studied for its potential use in drug delivery and as a therapeutic agent.

Scientific Research Applications

Synthetic Utility and Chemical Reactions

  • Synthesis and Reactions : The compound and its analogs serve as intermediates in organic synthesis, facilitating the construction of complex molecules. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate has been used in reactions with dimethyl malonate and methyl acetoacetate to afford corresponding Michael adducts through nucleophilic attack, demonstrating its utility as a synthetic equivalent for further organic transformations (Vasin et al., 2016).

  • Catalysis and Annulation Reactions : Certain sulfonamide groups, such as the 4-methylbenzenesulfonyl group, have facilitated tandem annulation reactions, leading to the selective formation of hexahydrobenz[e]isoindoles and 3-benzazepines under catalyzed conditions, highlighting the role of these compounds in synthesizing heterocyclic structures with potential biological activity (Xing et al., 2018).

  • Radical-chain Reactions : The radical-chain reactions of sulfonyl azides with allylstannanes, exemplified by 4-methylbenzenesulfonyl azide, underline the utility of sulfonyl compounds in generating N-allylarenesulfonamide through a free-radical chain mechanism, offering a pathway for functional group transformations in organic synthesis (Dang & Roberts, 1996).

  • Electrophilic Cyanation : The electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide demonstrates the application of these compounds in synthesizing benzonitriles, a process relevant for producing pharmaceutical intermediates and showcasing chemoselective monocyanation capabilities (Anbarasan et al., 2011).

  • Metal-Organic Frameworks (MOFs) : The use of sulfonic acid analogs of terephthalic and trimesic acid as linkers in MOFs illustrates the potential of these compounds in creating materials with enhanced thermal stability and specific structural features, contributing to the development of novel materials for gas storage, separation, and catalysis (Mietrach et al., 2009).

properties

IUPAC Name

(Z)-2-(4-bromophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S2/c1-21-14-6-2-12(3-7-14)10-16(11-18)22(19,20)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHDCXFJOGAWNY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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